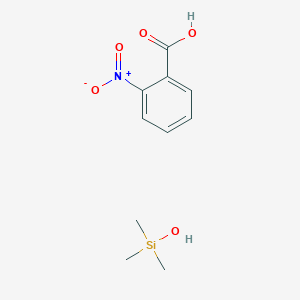
Hydroxy(trimethyl)silane;2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(trimethyl)silane: and 2-nitrobenzoic acid are two distinct compounds with unique properties and applications. Hydroxy(trimethyl)silane is an organosilicon compound known for its reactivity and use in the production of silicones and polymers . It is commonly used in organic synthesis and as a reagent for various chemical reactions .
Preparation Methods
Hydroxy(trimethyl)silane
Synthetic Routes: Hydroxy(trimethyl)silane is typically synthesized through the hydrolysis of trimethylchlorosilane in the presence of water. The reaction is as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{SiOH} + \text{HCl} ]
Industrial Production: Industrial production methods involve the use of organochlorosilanes and controlled hydrolysis to produce hydroxy(trimethyl)silane with high purity.
2-nitrobenzoic acid
Synthetic Routes: 2-nitrobenzoic acid is prepared by the oxidation of 2-nitrotoluene with nitric acid. The reaction is as follows: [ \text{C}_6\text{H}_4(\text{NO}_2)\text{CH}_3 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{COOH} + \text{H}_2\text{O} ]
Industrial Production: Industrial methods involve the nitration of benzoic acid or the oxidation of 2-nitrotoluene under controlled conditions to produce 2-nitrobenzoic acid.
Chemical Reactions Analysis
Hydroxy(trimethyl)silane
Types of Reactions: Hydroxy(trimethyl)silane undergoes various chemical reactions, including condensation, esterification, and oxidation. It can also act as a reducing agent.
Common Reagents and Conditions: Reactions involving hydroxy(trimethyl)silane often use catalysts such as acids or bases to enhance reactivity.
Major Products: The major products formed from these reactions include siloxanes, esters, and oxidized derivatives.
2-nitrobenzoic acid
Types of Reactions: 2-nitrobenzoic acid undergoes typical reactions of aromatic carboxylic acids and nitroaromatic compounds, such as reduction, esterification, and chlorination.
Common Reagents and Conditions: Common reagents include reducing agents for converting the nitro group to an amine, alcohols for esterification, and chlorinating agents for forming 2-nitrobenzoyl chloride.
Major Products: Major products include anthranilic acid (from reduction), esters, and 2-nitrobenzoyl chloride.
Scientific Research Applications
Hydroxy(trimethyl)silane
Chemistry: Used as a key intermediate in the synthesis of silicone fluids, resins, and elastomers.
Biology: Employed in the production of biocompatible materials and medical devices.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
2-nitrobenzoic acid
Chemistry: Functions as a synthetic reagent and a growth supplement for certain bacterial strains.
Biology: Used in the study of enzyme kinetics and as a reagent for protecting amine groups.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Hydroxy(trimethyl)silane
Mechanism: Acts as a reducing agent and undergoes various chemical transformations due to the presence of the silanol group.
Molecular Targets and Pathways: Involved in the formation of silicon-oxygen bonds, which are crucial in the production of silicones and polymers.
2-nitrobenzoic acid
Comparison with Similar Compounds
Hydroxy(trimethyl)silane
Similar Compounds: Trimethylsilane, trimethylsilanol, and other organosilicon compounds
2-nitrobenzoic acid
Properties
CAS No. |
62673-15-8 |
|---|---|
Molecular Formula |
C10H15NO5Si |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
hydroxy(trimethyl)silane;2-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C3H10OSi/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-5(2,3)4/h1-4H,(H,9,10);4H,1-3H3 |
InChI Key |
NQRZTEXTOJIYLO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O.C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


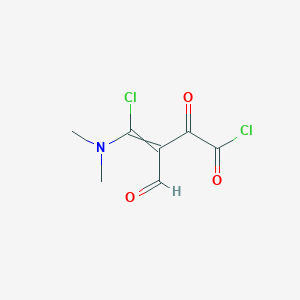
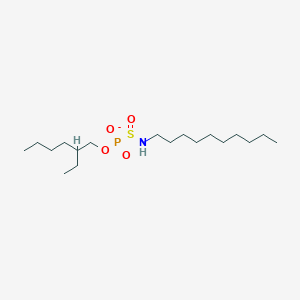
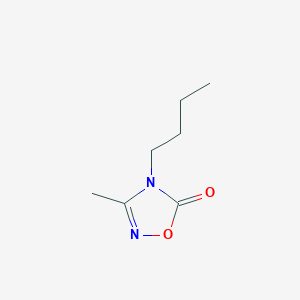
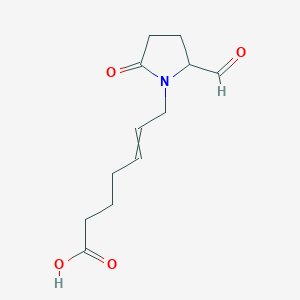
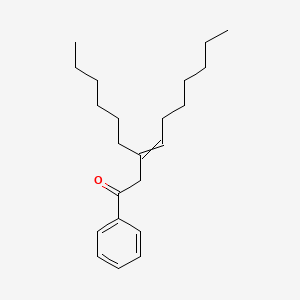
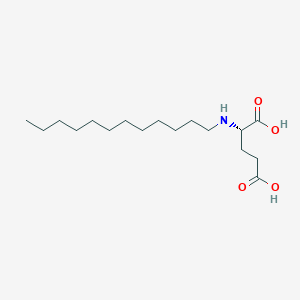
![2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14534033.png)
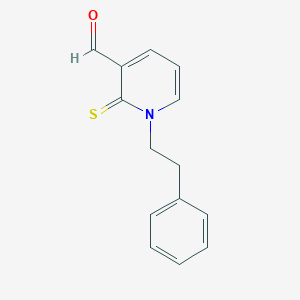
![7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine](/img/structure/B14534062.png)
![2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate](/img/structure/B14534063.png)
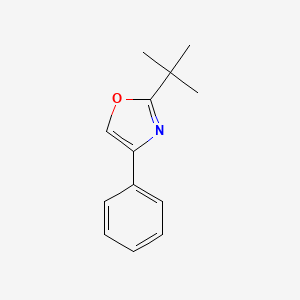
![4-[(Heptyloxy)methoxy]but-2-en-1-ol](/img/structure/B14534068.png)
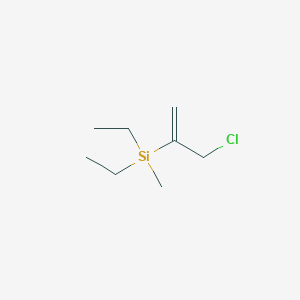
![1,1'-[2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-diylidene]dihydrazine](/img/structure/B14534073.png)
